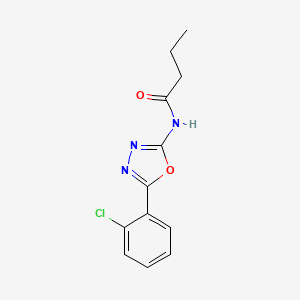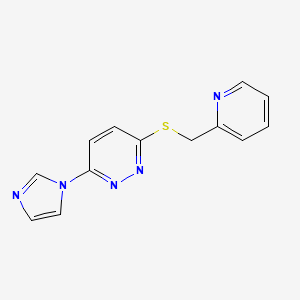
N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide, also known as MPTP, is a synthetic compound that has been extensively studied for its scientific research applications. MPTP is a thiazole derivative that has been used in the development of drugs for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用机制
N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide is converted to MPP+ (1-methyl-4-phenylpyridinium) in the brain, which is toxic to dopaminergic neurons. MPP+ selectively accumulates in dopaminergic neurons and inhibits mitochondrial respiration, leading to cell death.
Biochemical and Physiological Effects:
N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide-induced Parkinson's disease in animal models has been shown to replicate many of the biochemical and physiological features of the disease in humans. These include the loss of dopaminergic neurons in the substantia nigra, the formation of Lewy bodies, and the development of motor symptoms such as tremors and rigidity.
实验室实验的优点和局限性
The use of N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide in animal models has several advantages, including the ability to replicate many of the features of Parkinson's disease in humans. However, there are also limitations to its use, including the fact that it only replicates a subset of the features of the disease and does not fully capture the progressive nature of the disease.
未来方向
There are several future directions for the use of N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide in scientific research. One area of focus is the development of new treatments for Parkinson's disease based on the mechanisms of N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide-induced cell death. Another area of focus is the use of N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide in the study of other neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease.
In conclusion, N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide is a synthetic compound that has been extensively studied for its scientific research applications, particularly in the field of neuroscience. N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide is commonly used to induce Parkinson's disease in animal models, which allows researchers to study the disease and develop potential treatments. While there are limitations to its use, N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide remains an important tool for studying Parkinson's disease and other neurodegenerative disorders.
合成方法
N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide can be synthesized using various methods, including the reaction of 2-(methylsulfanyl)pyridine-3-carboxylic acid with 4-methyl-5-phenyl-2-thiocyanatothiazole in the presence of a base. The resulting compound is then treated with acid to obtain N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide.
科学研究应用
N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide has been extensively studied for its scientific research applications, particularly in the field of neuroscience. N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide is commonly used to induce Parkinson's disease in animal models, which allows researchers to study the disease and develop potential treatments. N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide has also been used to study the role of mitochondria in the development of Parkinson's disease.
属性
IUPAC Name |
N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)-2-methylsulfanylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS2/c1-11-14(12-7-4-3-5-8-12)23-17(19-11)20-15(21)13-9-6-10-18-16(13)22-2/h3-10H,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTOESCWINWRRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=C(N=CC=C2)SC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-5-phenyl-1,3-thiazol-2-yl)-2-(methylsulfanyl)pyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(4-fluorobenzyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2792651.png)


![N-(2-methoxybenzyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2792655.png)

![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2792660.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide](/img/structure/B2792663.png)


![2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2792667.png)